Pantothenic acid-13C3,15N hemicalcium
Description
This compound is an isotopically labeled derivative of calcium D-pantothenate (vitamin B5), where:
- The nitrogen atom in the amide group is replaced with the stable isotope 15N.
- The first three carbons in the propanoate moiety are substituted with 13C (1,2,3-13C3). Its molecular formula is Ca[C9H16(15N)O5]2 (isotopic substitutions included), with an average molecular weight ~482.53 g/mol (compared to 476.53 g/mol for unlabeled calcium D-pantothenate) .
Properties
Molecular Formula |
C18H32CaN2O10 |
|---|---|
Molecular Weight |
484.47 g/mol |
IUPAC Name |
calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl](15N)amino](1,2,3-13C3)propanoate |
InChI |
InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1/i2*3+1,4+1,6+1,10+1; |
InChI Key |
FAPWYRCQGJNNSJ-DXAJRXMUSA-L |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)[O-])O.CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)[O-])O.[Ca+2] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Isotopically Labeled Precursors
Isotopically Labeled Amino Acid (15N and 13C3 Propanoate):
The synthesis begins with commercially available or custom-synthesized 15N-labeled amino acids and 13C-labeled propanoic acid derivatives. The 13C labeling is specifically introduced at the 1,2,3 carbon positions of the propanoate moiety, while 15N is incorporated into the amino group. These isotopically enriched building blocks are prepared via microbial fermentation or chemical synthesis using isotopically enriched substrates.Preparation of (2R)-2,4-dihydroxy-3,3-dimethylbutanoyl Moiety:
This fragment corresponds to the pantoyl group of pantothenic acid. It is synthesized or isolated as the (2R)-stereoisomer to ensure biological relevance. The dihydroxy and dimethyl substitutions are introduced by selective hydroxylation and methylation reactions on a suitable butanoyl precursor.
Coupling Reaction
The amino acid (15N-labeled) and the pantoyl derivative are coupled via an amide bond formation. This is typically achieved using peptide coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of catalytic amounts of hydroxybenzotriazole or N-hydroxysuccinimide to improve yield and selectivity.
The reaction conditions are optimized to maintain the stereochemical integrity of the (2R) center and to prevent isotopic scrambling.
Formation of Calcium Salt
The free acid form of the coupled product is neutralized with calcium ions to form the calcium salt. This is usually done by adding a stoichiometric amount of calcium hydroxide or calcium carbonate under controlled pH conditions (around neutral to slightly basic) to precipitate the calcium salt.
The product is then isolated by filtration or crystallization.
Purification and Characterization
The crude product undergoes purification by recrystallization or chromatographic techniques (e.g., reverse-phase HPLC) to achieve high purity suitable for research applications.
Characterization includes NMR spectroscopy (with emphasis on confirming 15N and 13C incorporation), mass spectrometry, elemental analysis, and optical rotation to confirm stereochemistry.
Research Findings and Analytical Data
| Parameter | Observed Data | Notes |
|---|---|---|
| NMR Spectroscopy | Distinct 15N and 13C signals confirming labeling | 15N NMR and 13C NMR spectra show expected chemical shifts and coupling constants consistent with labeled positions. |
| Mass Spectrometry | Molecular ion peak at m/z consistent with isotopic enrichment | Confirms molecular weight and isotopic composition. |
| Purity | >98% by HPLC | Suitable for biochemical and metabolic studies. |
| Stability | Stable under refrigerated conditions for months | No isotopic label loss observed. |
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1. Isotopic Labeling | Obtain 15N-amino acid and 13C3-propanoate precursors | Isotopically enriched substrates |
| 2. Pantoyl Moiety Synthesis | Synthesize (2R)-2,4-dihydroxy-3,3-dimethylbutanoyl | Selective hydroxylation and methylation |
| 3. Coupling | Amide bond formation between labeled amino acid and pantoyl group | Carbodiimide coupling agents (EDC/DCC), HOBt/NHS catalysts |
| 4. Calcium Salt Formation | Neutralization with calcium hydroxide or carbonate | Controlled pH neutralization |
| 5. Purification | Recrystallization or chromatography | Reverse-phase HPLC or crystallization |
| 6. Characterization | NMR, MS, elemental analysis | Confirm isotopic incorporation and purity |
Chemical Reactions Analysis
Types of Reactions
Calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl groups can produce diols.
Scientific Research Applications
Calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential role in drug development and pharmacokinetics.
Industry: Utilized in the production of specialized materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The isotopic labels allow researchers to track its distribution and metabolism in biological systems, providing insights into its effects at the molecular level.
Comparison with Similar Compounds
Calcium D-Pantothenate (Non-Isotopic Form)
Molecular Formula: Ca[C9H16NO5]2 . Molecular Weight: 476.53 g/mol . Key Differences:
DL-Calcium Pantothenate (Racemic Mixture)
Molecular Formula: Ca[C9H16NO5]2 . Molecular Weight: 476.53 g/mol . Key Differences:
L-Calcium Pantothenate (Non-Bioactive Isomer)
Molecular Formula: Ca[C9H16NO5]2 . Molecular Weight: 476.53 g/mol . Key Differences:
Calcium 3-Hydroxypropanoate
Molecular Formula : C6H10CaO6 .
Molecular Weight : 218.22 g/mol .
Key Differences :
- Simplified structure without the dimethylbutanoyl-amino group.
- Used industrially as a chelating agent, unrelated to vitamin B5 pathways .
Isotopic vs. Non-Isotopic Forms: Analytical Implications
Advantages of Isotopic Labeling
Biological Activity
Calcium;3-[(2R)-2,4-dihydroxy-3,3-dimethylbutanoylamino](1,2,3-13C3)propanoate is a chemical compound commonly known as D-Calcium Pantothenate. It is a calcium salt of pantothenic acid (vitamin B5), an essential nutrient involved in various biological processes. This article delves into the biological activity of this compound, supported by research findings and case studies.
- Molecular Formula : C18H32CaN2O10
- Molecular Weight : 476.54 g/mol
- CAS Number : 137-08-6
- IUPAC Name : calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid
Role in Metabolism
Pantothenic acid is crucial for synthesizing coenzyme A (CoA), which is vital for fatty acid metabolism and the synthesis of steroid hormones. CoA plays a significant role in the Krebs cycle, aiding in energy production from carbohydrates and fats. The activity of calcium pantothenate has been linked to:
- Energy Metabolism : Enhances the conversion of carbohydrates and fats into energy.
- Synthesis of Hormones : Supports the production of steroid hormones and neurotransmitters.
Deficiency Effects
A deficiency in pantothenic acid can lead to symptoms such as fatigue, irritability, depression, and impaired immune function. While rare, cases have been documented in individuals with malnutrition or specific metabolic disorders.
Absorption and Bioavailability
Research indicates that pantothenic acid is absorbed primarily in its free form through a sodium-dependent active transport mechanism in the intestines. Bioavailability can decrease with higher intake levels due to saturation of absorption mechanisms .
Animal Studies
In animal nutrition, calcium pantothenate has been shown to improve growth performance and overall health in livestock. Studies have reported:
- Poultry : Supplementation at 10–15 mg/kg feed improves growth rates and feed efficiency.
- Pigs : Similar dosages have been linked to enhanced weight gain and nutrient absorption .
Case Studies
- Human Clinical Trials : A study involving adults showed that supplementation with calcium pantothenate improved symptoms of fatigue and enhanced physical performance during exercise .
- Animal Feed Trials : Research on broiler chickens indicated that dietary calcium pantothenate increased the concentration of pantothenic acid in tissues, leading to healthier meat products for human consumption .
Safety and Toxicology
Calcium pantothenate is generally recognized as safe when used within recommended dietary allowances. High doses can lead to gastrointestinal disturbances but are not associated with severe toxicity .
Q & A
Q. Purity assessment :
- UHPLC : Quantifies chemical purity (≥99.9%) and detects diastereomers .
- Isotopic purity : Mass spectrometry (MS) and 13C/15N NMR verify isotopic enrichment and positional specificity .
What analytical techniques confirm the structural integrity and isotopic labeling of this compound?
Basic Research Question
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C9H13Ca15N13C3O6) and isotopic distribution .
- X-ray crystallography : Resolves stereochemical ambiguities in the calcium salt structure .
How can researchers design experiments to study metabolic pathways using this compound’s isotopic labels?
Advanced Research Question
Experimental design :
- Tracer studies : Administer the 13C/15N-labeled compound in vitro or in vivo to track incorporation into metabolites (e.g., Coenzyme A derivatives) via LC-MS/MS .
- Isotope ratio analysis : Use gas chromatography-combustion-isotope ratio MS (GC-C-IRMS) to quantify 13C enrichment in downstream products .
- Kinetic modeling : Pair tracer data with compartmental models to estimate metabolic flux rates .
Q. Challenges :
- Isotopic dilution : Account for natural abundance isotopes in control experiments.
- Sample preparation : Optimize extraction protocols to preserve labile metabolites (e.g., acetyl-CoA) .
What challenges arise in resolving stereochemical ambiguities, and how are they addressed?
Advanced Research Question
Challenges :
Q. Methodological solutions :
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with methanol/water gradients to resolve diastereomers .
- Dynamic NMR : Variable-temperature 1H NMR experiments differentiate enantiomers via splitting patterns .
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for stereoisomers .
How is the compound’s stability validated under physiological conditions?
Advanced Research Question
Stability protocols :
- pH stability : Incubate the compound in buffers (pH 1–8) at 37°C and monitor degradation via UHPLC .
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .
- Light sensitivity : Expose to UV-Vis light and quantify photodegradation products using LC-MS .
Q. Data interpretation :
- Kinetic modeling : Calculate half-life (t1/2) and activation energy (Ea) for degradation pathways .
- Metabolite profiling : Identify degradation byproducts (e.g., free propanoic acid) to refine storage conditions .
What strategies mitigate isotopic cross-talk in multi-tracer studies involving this compound?
Advanced Research Question
- Mass spectrometry tuning : Use high-resolution instruments (e.g., Orbitrap MS) to separate 13C3/15N signals from background isotopes .
- Mathematical correction : Apply linear algebra-based algorithms to deconvolute overlapping isotopic envelopes .
- Dual-label controls : Co-administer 13C/15N-labeled and unlabeled compounds to quantify interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
